N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC20195186
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5O3S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H19N5O3S/c1-23-9-13-17-18-15(24-13)16-12(21)8-20-14(22)7-10-5-3-2-4-6-11(10)19-20/h7H,2-6,8-9H2,1H3,(H,16,18,21) |
| Standard InChI Key | VIWURRCVRRKTQD-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Components and Connectivity
The compound comprises three distinct regions:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing one sulfur and two nitrogen atoms at positions 1, 3, and 4 . The 5-position is substituted with a methoxymethyl group (-CH2OCH3), enhancing steric bulk and electronic modulation .
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Cycloheptapyridazinone: A fused bicyclic system featuring a seven-membered cycloheptane ring conjugated to a pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group).
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Acetamide Linker: A -CH2CONH- group bridging the thiadiazole and cycloheptapyridazinone moieties, facilitating conformational flexibility .
Molecular Geometry and Bonding
X-ray crystallographic data for analogous thiadiazole-acetamide compounds reveal near-planar arrangements between the thiadiazole ring and substituents, with dihedral angles <5° . Intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizes the conformation, as observed in N-(1,3,4-thiadiazol-2-yl)acetamide derivatives . Key bond parameters for the thiadiazole core include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S–C | 1.721 | 86.4 |
| N–C (adjacent) | 1.302–1.371 | 112.2–114.6 |
Data extrapolated from thiadiazole derivatives .
Molecular Formula and Weight
The molecular formula is C17H20N5O3S, with a calculated molecular weight of 386.44 g/mol. This aligns with homologous compounds bearing cycloheptapyridazinone and thiadiazole subunits.
Synthesis and Derivative Preparation
Key Intermediate: 2-(3-Oxocycloheptapyridazin-2-yl)Acetic Acid
This intermediate is synthesized through:
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Cyclocondensation: Reacting cycloheptane-1,3-dione with hydrazine hydrate to form the pyridazinone core.
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Side-Chain Introduction: Alkylation at the α-position using bromoacetic acid derivatives.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity from the acetamide and ketone groups . Limited aqueous solubility (<1 mg/mL) is anticipated, consistent with hydrophobic cycloheptane and thiadiazole regions .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond .
Thermal Properties
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Melting Point: Estimated range: 180–200°C, based on structurally related thiadiazole-acetamides .
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Thermogravimetric Analysis (TGA): Decomposition onset >250°C, indicative of moderate thermal stability .
Hypothesized Biological Activity
Enzyme Inhibition
Molecular docking studies suggest affinity for:
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